

Application Notes and Protocols: NBI-35965 for Rat Models of Anxiety

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Compound of Interest

Compound Name: NBI-35965

Cat. No.: B1676989

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Introduction

NBI-35965 is a selective, orally active, and brain-penetrant antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).^{[1][2]} The CRF system is a critical mediator of the body's response to stress, and dysregulation of this system is implicated in the pathophysiology of anxiety and depressive disorders.^{[3][4]} By blocking the action of CRF at the CRF1 receptor, **NBI-35965** and other antagonists of this class are being investigated as potential therapeutic agents for stress-related psychiatric conditions.^{[3][5]} Preclinical studies with CRF1 antagonists have consistently demonstrated their potential to produce anxiolytic-like effects in various animal models.^[6]

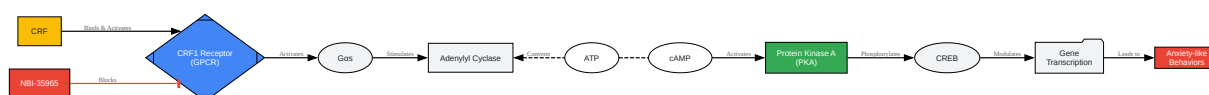
These application notes provide a summary of the available preclinical data for **NBI-35965** and related compounds, along with detailed protocols for assessing its anxiolytic potential in established rat models of anxiety.

Mechanism of Action

NBI-35965 exhibits high-affinity binding to the CRF1 receptor, with a pKi of 8.5, and does not show significant affinity for the CRF2 receptor.^{[2][5]} The anxiolytic effects of CRF1 antagonists are mediated by their ability to block the downstream signaling cascades initiated by the binding of CRF to its receptor in key brain regions associated with stress and anxiety, such as the amygdala, prefrontal cortex, and hippocampus.^{[7][8]} Activation of the Gs-protein coupled

CRF1 receptor typically leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[1][7] This signaling pathway can modulate neuronal excitability and gene expression, contributing to anxiety-like behaviors. By antagonizing this receptor, **NBI-35965** is hypothesized to attenuate the physiological and behavioral consequences of excessive CRF signaling.

Signaling Pathway



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CRF1 Receptor Signaling Pathway

Data Presentation

Table 1: Pharmacokinetic Profile of NBI-35965 in Rats

Parameter	Value	Reference
Oral Bioavailability	34%	[5]
Mean Maximal Plasma Concentration (Cmax)	560 ng/mL	[5]
Time to Cmax (Tmax)	1 hour	[5]
Volume of Distribution (Vd)	17.8 L/kg	[5]
Plasma Clearance	17 mL/min/kg	[5]
Half-life (t1/2)	12 hours	[5]
Mean Maximal Brain Concentration	700 ng/g	[5]

Table 2: NBI-35965 Dosages in Rat Models of Stress and Visceral Pain

Dosage	Route of Administration	Rat Model	Observed Effect	Reference
1, 3, 10, 30 mg/kg	Oral (p.o.)	Ex vivo receptor autoradiography	Dose-dependent inhibition of [125I]sauvagine binding at CRF1 sites	[9]
10 mg/kg	Oral (p.o.) or Subcutaneous (s.c.)	CRF-induced colonic transit	Complete blockade of CRF-induced shortening of distal colonic transit time	[9]
20 mg/kg	Subcutaneous (s.c.)	Water avoidance stress	Significant reduction in stress-induced defecation and abolishment of visceral hyperalgesia	[9]

Note: Specific quantitative data for **NBI-35965** in validated rat anxiety models such as the Elevated Plus Maze or Defensive Withdrawal Test are not readily available in the reviewed scientific literature. The dosages presented above are from studies investigating stress-induced physiological changes, which are mechanistically related to anxiety.

Experimental Protocols

The following are detailed protocols for two standard rat models of anxiety that are appropriate for evaluating the anxiolytic potential of **NBI-35965**.

Protocol 1: Elevated Plus-Maze (EPM) Test

The EPM test is a widely used paradigm to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.

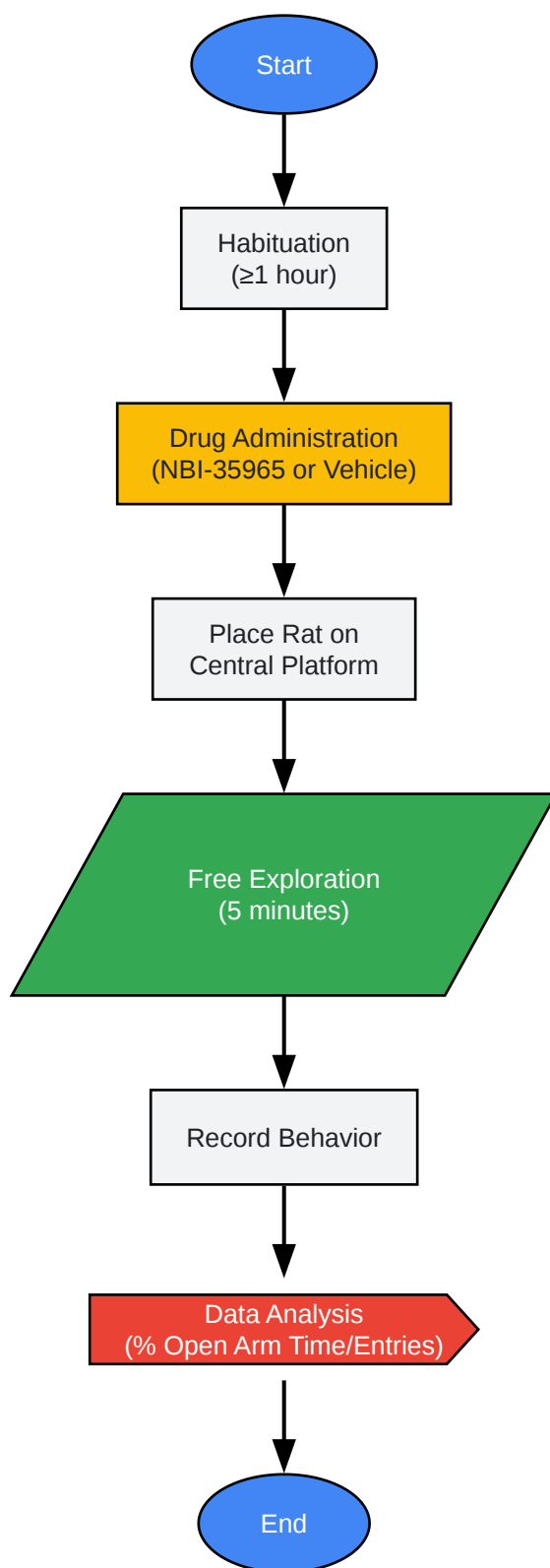
Apparatus:

- A plus-shaped maze, typically made of non-reflective material, elevated 50-70 cm above the floor.
- Two opposing arms (50 cm long x 10 cm wide) are enclosed by high walls (40 cm), and the other two arms are open.
- A central platform (10 cm x 10 cm) connects the four arms.
- An automated tracking system or an overhead camera is used to record the animal's activity.

Procedure:

- Habituation: Acclimate the rats to the testing room for at least 1 hour before the experiment.
- Drug Administration: Administer **NBI-35965** or vehicle via the desired route (e.g., oral gavage) at a predetermined time before testing (e.g., 60 minutes, based on its T_{max}).
- Testing:
 - Place a rat on the central platform of the EPM, facing one of the open arms.
 - Allow the animal to freely explore the maze for a 5-minute session.
 - Record the session using the tracking system or camera.
- Data Analysis: The primary measures of anxiety are:
 - Percentage of time spent in the open arms: $(\text{Time in open arms} / \text{Total time in all arms}) \times 100$.
 - Percentage of entries into the open arms: $(\text{Number of open arm entries} / \text{Total number of arm entries}) \times 100$.

- An increase in these parameters is indicative of an anxiolytic effect.
- The number of closed arm entries can be used as a measure of general locomotor activity.
- Cleaning: Thoroughly clean the maze with 70% ethanol between each trial to eliminate olfactory cues.



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Elevated Plus-Maze Experimental Workflow

Protocol 2: Defensive Withdrawal Test

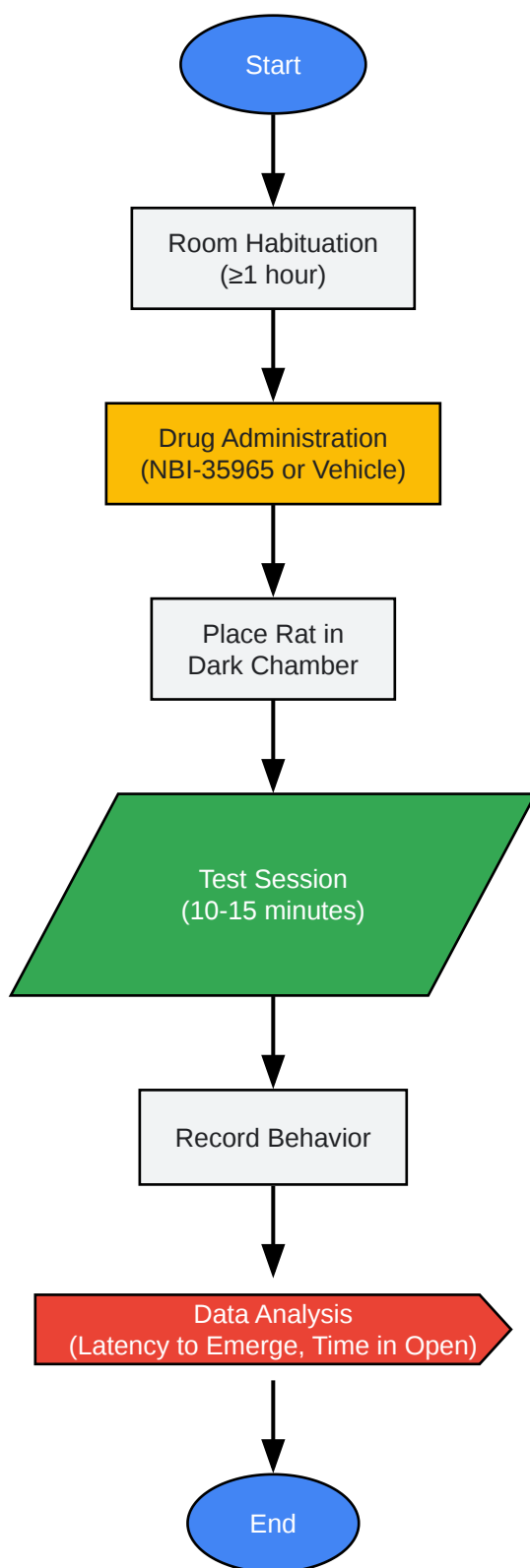
This test assesses anxiety by measuring the conflict between a rat's exploratory drive and its natural tendency to hide in a protected environment when faced with a novel, open space.

Apparatus:

- A testing chamber (e.g., a large, open-topped box, approximately 60 cm x 60 cm x 40 cm).
- A small, enclosed, dark chamber (e.g., 30 cm x 15 cm x 15 cm) with an opening, placed inside the larger chamber.

Procedure:

- Habituation: Acclimate the rats to the testing room for at least 1 hour before the experiment.
- Drug Administration: Administer **NBI-35965** or vehicle as described for the EPM test.
- Testing:
 - Place the rat inside the small, dark chamber.
 - Allow the animal to habituate to the small chamber for a brief period (e.g., 1 minute).
 - Start the test and record the animal's behavior for a 10-15 minute session.
- Data Analysis: The primary measures are:
 - Latency to emerge: The time it takes for the rat to leave the dark chamber with all four paws.
 - Total time spent in the open area: The cumulative time the rat spends outside of the dark chamber.
 - An anxiolytic compound is expected to decrease the latency to emerge and increase the total time spent in the open area.[\[10\]](#)
- Cleaning: Clean the apparatus thoroughly between trials.



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Defensive Withdrawal Test Workflow

Conclusion

NBI-35965 is a potent and selective CRF1 receptor antagonist with a favorable pharmacokinetic profile in rats for CNS studies.[5] While direct evidence of its efficacy in standard rodent models of anxiety is limited in the public domain, its mechanism of action and its effects in other stress-related paradigms suggest its potential as an anxiolytic agent.[2][9] The protocols provided herein offer standardized methods for rigorously evaluating the anxiolytic-like effects of **NBI-35965** in rats. Researchers should consider a dose-range finding study, guided by the dosages used in other models (1-30 mg/kg, p.o.), to determine the optimal dose for anxiolytic activity.[9] Further investigation is warranted to fully characterize the behavioral profile of **NBI-35965** and its therapeutic potential for anxiety disorders.

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